Cas no 134947-25-4 (1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole)

1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole is a fluorinated pyrazole derivative characterized by its trifluoromethyl groups and benzoyl substitution. This compound is valued in synthetic chemistry for its electron-withdrawing properties, which enhance reactivity in nucleophilic substitution and cross-coupling reactions. The presence of trifluoromethyl groups improves metabolic stability and lipophilicity, making it useful in pharmaceutical and agrochemical research. Its rigid pyrazole core allows for precise structural modifications, facilitating applications in ligand design and catalysis. The compound's stability under various reaction conditions further supports its utility in high-performance intermediates. Suitable for advanced organic synthesis, it serves as a versatile building block for specialized chemical development.
1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole structure
134947-25-4 structure
Product Name:1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole
CAS No:134947-25-4
MF:C12H6F6N2O
MW:308.179263591766
CID:135561
PubChem ID:2735980
Update Time:2025-06-08

1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole Chemical and Physical Properties

Names and Identifiers

    • (3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)(phenyl)methanone
    • [3,5-bis(trifluoromethyl)pyrazol-1-yl]-phenylmethanone
    • 1-BENZOYL-3,5-BIS(TRIFLUOROMETHYL)PYRAZOLE
    • Methanone,[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl-
    • Methanone,[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl
    • N-benzoyl-3,5-bis(trifluoromethyl)pyrazole
    • PC4092
    • AKOS007930683
    • MFCD00153644
    • A806858
    • [3,5-bis(trifluoromethyl)pyrazol-1-yl]-phenyl-methanone
    • DTXSID40371064
    • FT-0607381
    • 134947-25-4
    • [3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl](phenyl)methanone
    • 1-benzoyl-3,5-bis(trifluoromethyl)-1H-pyrazole
    • 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole
    • MDL: MFCD00153644
    • Inchi: 1S/C12H6F6N2O/c13-11(14,15)8-6-9(12(16,17)18)20(19-8)10(21)7-4-2-1-3-5-7/h1-6H
    • InChI Key: UESSAXBXORIGDD-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(C(F)(F)F)=NN1C(C1C=CC=CC=1)=O)(F)F

Computed Properties

  • Exact Mass: 308.03800
  • Monoisotopic Mass: 308.03843179g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 388
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 34.9Ų

Experimental Properties

  • Melting Point: 83-84°C
  • PSA: 34.89000
  • LogP: 3.60920

1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole Security Information

1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole

Introduction to 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole (CAS No. 134947-25-4)

1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole, identified by the Chemical Abstracts Service Number (CAS No.) 134947-25-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyrazole class, which is renowned for its broad spectrum of biological activities and utility in medicinal chemistry. The presence of both a benzoyl group and two trifluoromethyl substituents in its molecular structure imparts unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.

The molecular formula of 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole is C₉H₄F₆NO₂, reflecting its composition of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The structural features of this compound contribute to its potential applications in various chemical and biological contexts. Specifically, the benzoyl group can serve as a pharmacophore or a site for further functionalization, while the trifluoromethyl groups enhance lipophilicity and metabolic stability, which are critical factors in drug design.

In recent years, there has been a growing interest in pyrazole derivatives due to their demonstrated efficacy as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The compound 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole has been explored in several research studies for its potential role in developing new therapeutic agents. For instance, its derivatives have shown promise in inhibiting certain enzymes and receptors involved in inflammatory and infectious diseases.

One of the most compelling aspects of 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole is its versatility in chemical synthesis. The trifluoromethyl groups can be introduced through various synthetic pathways, including halogenation and subsequent metallation reactions. Additionally, the benzoyl moiety provides a reactive site for coupling with other pharmacophores via amide or ester linkages. These synthetic advantages make it an attractive building block for medicinal chemists seeking to develop structurally diverse libraries of compounds.

Recent advancements in computational chemistry have further enhanced the understanding of 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole's reactivity and binding interactions. Molecular modeling studies have revealed that this compound can interact with biological targets through multiple binding modes, increasing its potential as a lead compound for drug discovery. Furthermore, the fluorine atoms contribute to favorable pharmacokinetic properties by improving solubility and reducing degradation rates in vivo.

The agrochemical industry has also recognized the significance of 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole as a precursor for developing novel pesticides and herbicides. Its structural motif is shared by several commercially available agrochemicals that exhibit potent activity against pests and weeds. Researchers are currently investigating how modifications to this core structure can lead to even more effective and environmentally sustainable solutions.

From a regulatory perspective, 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole (CAS No. 134947-25-4) is subject to standard chemical safety protocols to ensure its handling and use are safe for researchers and industrial workers. While it is not classified as a hazardous material under current regulations, proper storage conditions—such as temperature control and protection from moisture—are recommended to maintain its stability.

In conclusion,1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole represents a fascinating compound with diverse applications in pharmaceuticals and agrochemicals. Its unique structural features offer opportunities for innovation in drug discovery and crop protection strategies. As research continues to uncover new synthetic methods and biological activities associated with this molecule,1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole is poised to remain a cornerstone of modern chemical research.

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